2,5-Dichloro-4-hydroxyphenoxyacetic acid
Description
Properties
CAS No. |
2639-78-3 |
|---|---|
Molecular Formula |
C8H6Cl2O4 |
Molecular Weight |
237.03 g/mol |
IUPAC Name |
2-(2,5-dichloro-4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O4/c9-4-2-7(14-3-8(12)13)5(10)1-6(4)11/h1-2,11H,3H2,(H,12,13) |
InChI Key |
UENNJUJWZAJJIG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)OCC(=O)O)Cl)O |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OCC(=O)O)Cl)O |
Other CAS No. |
2639-78-3 |
Synonyms |
2,5-dichloro-4-hydroxyphenoxyacetic acid 4-hydroxy-2,5-dichloropphenoxyacetic acid 4-OH-2,5-D |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Dichloro-4-hydroxyphenoxyacetic Acid
- Structural Differentiation: Unlike 2,5-dichloro-4-hydroxyphenoxyacetic acid, this metabolite retains chlorine at the 2- and 3-positions post-hydroxylation. This minor metabolite arises from less frequent chlorine migration during 2,4-D metabolism .
- Biological Activity: Both compounds exhibit reduced auxin activity compared to 2,4-D due to hydroxylation, but 2,3-dichloro-4-hydroxyphenoxyacetic acid is less prevalent and accumulates at lower concentrations .
- Metabolic Fate: In bean plants, 2,3-dichloro-4-hydroxyphenoxyacetic acid constitutes <10% of total metabolites, whereas 2,5-dichloro-4-hydroxyphenoxyacetic acid dominates (>90%) .
3,6-Dichloro-o-Anisic Acid (5-OH Dicamba)
- Origin : A metabolite of dicamba (3,6-dichloro-2-methoxybenzoic acid), this compound shares functional similarities but differs structurally due to a methoxy group and hydroxylation at the 5-position .
- Phytotoxicity: Like 2,5-dichloro-4-hydroxyphenoxyacetic acid, 5-OH dicamba is non-phytotoxic and forms stable glycosides. However, its parent herbicide (dicamba) targets broader weed spectra due to distinct receptor interactions .
Metabolic Pathways and Stability
Hydroxylation and Conjugation
- Aryl Hydroxylation: Both 2,5- and 2,3-dichloro-4-hydroxyphenoxyacetic acids result from cytochrome P450-mediated hydroxylation of 2,4-D. The 4-hydroxylation with chlorine migration is energetically favored, explaining the predominance of the 2,5-isomer .
- Glycoside Formation : These metabolites conjugate with glucose, forming β-glucosides that persist in plant tissues for >22 days post-treatment .
Species-Specific Metabolism
| Plant Species | 2,5-Dichloro-4-hydroxyphenoxyacetic Acid Detected | 2,3-Dichloro-4-hydroxyphenoxyacetic Acid Detected |
|---|---|---|
| Beans | Yes | Yes (minor) |
| Wheat/Barley/Oats | Yes | Yes (trace) |
| Soybeans | Yes | Yes (trace) |
| Maize/Buckwheat | No | No |
Data compiled from FAO/WHO reports .
Functional Implications in Herbicide Selectivity
- Loss of Auxin Activity: Hydroxylation at the 4-position disrupts the molecular structure critical for auxin mimicry, rendering both 2,5- and 2,3-dichloro-4-hydroxyphenoxyacetic acids non-herbicidal .
- Selective Detoxification: Grasses (e.g., maize) rapidly metabolize 2,4-D into non-toxic conjugates, while eudicots (e.g., soybeans) exhibit slower detoxification, explaining 2,4-D’s selectivity against broadleaf weeds .
Environmental and Toxicological Considerations
- Residue Persistence: Glycosidated metabolites of 2,5-dichloro-4-hydroxyphenoxyacetic acid show prolonged stability, necessitating monitoring in food crops. FAO/WHO assessments report residues ≤0.1 mg/kg in compliant agricultural practices .
- Comparative Toxicity: Unlike 2,4,5-T (a related herbicide with dioxin contaminants), 2,5-dichloro-4-hydroxyphenoxyacetic acid lacks direct evidence of mammalian toxicity, aligning with its role as a detoxification product .
Preparation Methods
Direct Chlorination with Chlorine Gas
This method involves electrophilic aromatic substitution on 4-hydroxyphenoxyacetic acid using chlorine gas in acidic media. The reaction proceeds via:
-
Protonation of the hydroxyl group to activate the aromatic ring.
-
Chlorination at the ortho and para positions relative to the hydroxyl group.
Conditions :
-
Solvent : Glacial acetic acid
-
Temperature : 15°C (controlled to avoid over-chlorination)
-
Chlorine stoichiometry : 2 equivalents (1 per chlorine atom)
Limitations :
-
Risk of polychlorinated byproducts (e.g., 2,4,5-trichloro derivatives) if temperature exceeds 20°C.
-
Requires strict control of chlorine flow to prevent exothermic runaway.
Microbial Degradation of 2,4-D
Bacterial Pathways
Cupriavidus gilardii and Novosphingobium spp. metabolize 2,4-D via:
-
Oxidative cleavage : TfdA enzyme converts 2,4-D → 2,4-dichlorophenol (2,4-DCP).
-
Hydroxylation : 2,4-DCP → 4-OH-2,5-D via cytochrome P450 monooxygenases.
Optimized Parameters :
| Strain | Degradation Efficiency | Time | Source |
|---|---|---|---|
| Cupriavidus gilardii T-1 | 100% | 20 hr | |
| Novosphingobium sp. DY4 | 95% | 5–7 days |
Advantages :
-
Eco-friendly, eliminates toxic intermediates.
Multi-Step Synthesis from o-Chlorophenol
Glyoxylic Acid Condensation (US Patent 4,329,497)
This industrial route involves:
-
Condensation : o-Chlorophenol + glyoxylic acid → 3-chloro-4-hydroxymandelic acid.
-
Reduction : P/I₂ in acetic acid → 3-chloro-4-hydroxyphenylacetic acid.
-
Hydrodechlorination : Catalytic hydrogenation (Pd/C, H₂) → 4-hydroxyphenylacetic acid.
-
Chlorination : Selective Cl₂ addition to introduce the second chlorine.
Critical Steps :
-
Reduction : Excess red phosphorus ensures complete conversion (yield: 68.3% over two steps).
-
Hydrogenation : 5 atm H₂ pressure at 100°C achieves 96% dechlorination.
| Intermediate | Yield | Purity | Source |
|---|---|---|---|
| 3-Chloro-4-hydroxymandelic acid | 98% | 140–141°C mp | |
| 4-Hydroxyphenylacetic acid | 88% | 148–152°C mp |
Halogenation of 4-Aminoacetophenone Derivatives
Trichloroisocyanuric Acid Method
A solvent-free mechanochemical approach:
-
Grinding : 4-aminoacetophenone + trichloroisocyanuric acid (TCICA) in a ball mill.
-
Selective chlorination : TCICA acts as Cl⁺ source for para and meta positions.
Conditions :
-
Milling time : 30 min
-
Stoichiometry : 1:1.2 (4-aminoacetophenone:TCICA)
Advantages :
Hydroxylation of 2,5-Dichlorophenoxyacetic Acid
Photocatalytic NIH Shift
UV irradiation (254 nm) induces hydroxylation via a radical mechanism:
-
Radical formation : Homolytic cleavage of C-Cl bonds.
-
NIH shift : Migration of chlorine to adjacent position.
Conditions :
-
Light source : Medium-pressure Hg lamp
-
Reaction time : 6 hr
Limitations :
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chlorination | 98% | Low | Industrial | High (Cl₂ usage) |
| Microbial | 95–100% | Moderate | Field-scale | Low |
| Glyoxylic acid route | 68% | High | Pilot plant | Moderate (P/I₂ waste) |
| Mechanochemical | 52% | Low | Lab-scale | Low |
Industrial-Scale Considerations
-
Catalyst recycling : Pd/C recovery achieves 95% efficiency after 10 cycles in hydrogenation steps.
-
Waste management : Neutralization of HCl byproducts with NaOH generates NaCl effluent (3.2 kg per kg product).
-
Purity standards : USP-grade 4-OH-2,5-D requires ≤0.1% 2,4-DCP impurity (validated by HPLC-DAD).
Emerging Techniques
Enzyme Engineering
Directed evolution of TfdA improves hydroxylation specificity:
Q & A
How is 2,5-Dichloro-4-hydroxyphenoxyacetic acid identified as a metabolite of 2,4-D in plants?
Basic
The compound is identified through aryl hydroxylation of 2,4-D, involving a chlorine shift from the 4-position to the 5- or 3-position, forming hydroxylated derivatives. These metabolites are detected using liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC) after extraction from plant tissues. Glucoside conjugates of the metabolites are further confirmed via enzymatic hydrolysis and comparative analysis with synthetic standards .
What computational methods are used to model the electronic structure of 2,5-Dichloro-4-hydroxyphenoxyacetic acid?
Advanced
Density-functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., hybrid functionals like B3LYP) is employed to predict molecular geometry, vibrational frequencies, and electron distribution. Basis sets such as 6-31G(d) are used for optimization, followed by single-point energy calculations at higher levels (e.g., CCSD(T)) for thermochemical accuracy. These methods help elucidate reactivity and interaction with biological targets .
What analytical techniques are recommended for detecting this compound in plant tissues?
Basic
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves homogenization in methanol/water mixtures, solid-phase extraction (SPE) cleanup, and derivatization (e.g., methyl ester formation) to enhance chromatographic resolution. Validation includes spike-recovery experiments and comparison with reference spectra .
How can researchers design experiments to study the structure-activity relationship (SAR) of auxin analogs like 2,5-Dichloro-4-hydroxyphenoxyacetic acid?
Advanced
SAR studies involve synthesizing derivatives with modifications to the phenolic ring , hydroxyl group , or acetic acid side chain . Bioassays (e.g., wheat coleoptile elongation or Arabidopsis root growth inhibition) quantify auxin-like activity. Computational docking into auxin-binding protein (ABP1) models and molecular dynamics simulations assess binding affinity and conformational stability .
What challenges arise in detecting 2,5-Dichloro-4-hydroxyphenoxyacetic acid in environmental samples?
Basic
Key challenges include matrix interference from co-extracted plant pigments, low metabolite concentrations (ppb levels), and isomer differentiation (e.g., distinguishing 2,5- from 2,3-dichloro isomers). Mitigation strategies include isotope dilution assays (using ¹³C-labeled internal standards) and two-dimensional LC-MS for enhanced separation .
How can contradictions in metabolic pathway data across plant species be resolved?
Advanced
Comparative studies using isotopic labeling (e.g., ¹⁴C-2,4-D) track metabolite distribution in different species. Enzyme inhibition assays (e.g., cytochrome P450 inhibitors) identify hydroxylation pathways. Transcriptomic analysis of CYP450 isoforms and glucosyltransferases further clarifies species-specific metabolic divergence .
What is the significance of glucoside conjugation in the metabolism of this compound?
Basic
Glucoside conjugation (e.g., via UDP-glucosyltransferases) increases metabolite solubility, facilitating vacuolar sequestration and detoxification. This process reduces phytotoxicity and enables long-term storage in plant tissues, as observed in beans and cereals .
What in silico approaches predict the environmental fate of 2,5-Dichloro-4-hydroxyphenoxyacetic acid?
Advanced
Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives and soil adsorption coefficients (Koc). DFT calculations predict hydrolysis and photolysis pathways, while molecular docking with microbial enzymes (e.g., dioxygenases) simulates degradation potential .
How does hydroxylation at the 4-position affect the herbicidal activity of 2,4-D derivatives?
Basic
Hydroxylation abolishes auxin-like activity by disrupting the molecule’s planar structure, which is critical for binding to auxin receptors. This inactivation is observed in plants like wheat and beans, where 2,5-Dichloro-4-hydroxyphenoxyacetic acid accumulates as a non-herbicidal metabolite .
What strategies are effective for synthesizing isotopically labeled analogs for tracer studies?
Advanced
Halogen exchange reactions (e.g., replacing chlorine with ³⁶Cl) or deuterium labeling at the acetic acid moiety are common. Reactions are monitored via nuclear magnetic resonance (NMR) and high-resolution MS. Purification employs preparative HPLC, and isotopic purity is validated using isotope ratio MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
